
3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position of the pyridine ring and a tetrahydro-2H-pyran-3-yl group attached to the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine typically involves the bromination of 5-(tetrahydro-2H-pyran-3-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Major Products:
Substitution: Formation of azides, nitriles, and substituted amines.
Oxidation: Formation of pyridine N-oxides or carboxylic acids.
Reduction: Formation of tetrahydropyridine derivatives.
科学的研究の応用
3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine
- 3-Bromo-5-(tetrahydro-2H-pyran-2-yl)pyridine
- 3-Bromo-5-(tetrahydro-2H-pyran-5-yl)pyridine
Comparison:
- Structural Differences: The position of the tetrahydro-2H-pyran group varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Reactivity: The position of the substituent can influence the compound’s reactivity in substitution, oxidation, and reduction reactions.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their structural features and reactivity profiles.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
3-bromo-5-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-9(5-12-6-10)8-2-1-3-13-7-8/h4-6,8H,1-3,7H2 |
InChIキー |
RKTWHUFTRGEZGK-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


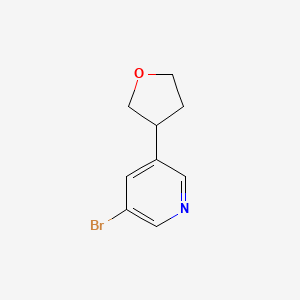
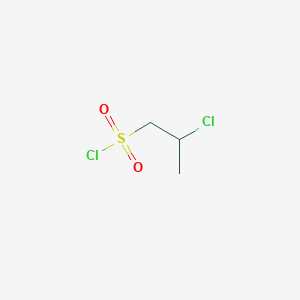
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)
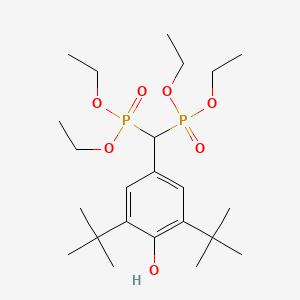

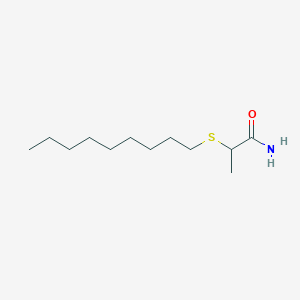
![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)


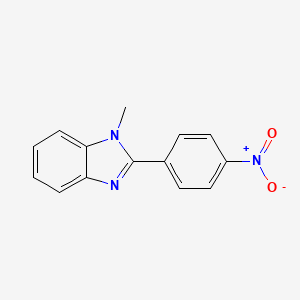
![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
